![molecular formula C14H15NO4 B2370315 Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate CAS No. 315693-84-6](/img/structure/B2370315.png)

Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

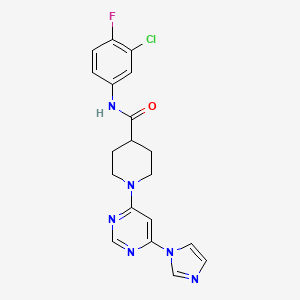

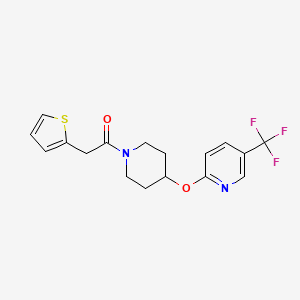

“Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate” is a chemical compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the use of oxazole as an intermediate . Oxazole is a heterocyclic compound that has been used increasingly in the synthesis of new chemical entities in medicinal chemistry .Molecular Structure Analysis

The molecular structure of “this compound” includes a 5-membered oxazole ring, which contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . This structure is part of a larger benzoate group, which is attached to the oxazole ring via a methoxy group .The color and form of the compound are not specified in the search results .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Kavalactones and Benzoic Acid Derivatives : A study conducted by Mazzeu et al. (2017) explored the isolation of kavalactones and benzoic acid derivatives, including methyl 4-methoxy-3-(3-methylbut2-enoyl)benzoate, from the ethanolic extract of Piper fuligineum. This research contributes to the understanding of the structural composition and synthesis of related compounds (Mazzeu et al., 2017).

X-ray Crystal Structure Analysis : Moser et al. (2005) synthesized a derivative of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate and analyzed its crystal structure using X-ray diffraction. This research contributes to the field of crystallography and molecular structure analysis (Moser et al., 2005).

Photophysical and Photochemical Properties

Photophysical Properties of Derivatives : Kim et al. (2021) investigated the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives. Their study contributes to understanding the unique characteristics of these compounds in various solvents, potentially relevant in the development of luminescent materials (Kim et al., 2021).

Photocrosslinking in Polymer Science : Fukuda and Nakashima (1983) researched the photocrosslinking properties of methoxymethylstyrene and its derivatives, including those related to methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate. Their findings are significant in the context of developing new materials with photocrosslinking capabilities (Fukuda & Nakashima, 1983).

Medicinal Chemistry and Pharmacology

Aldose Reductase Inhibitors : Saeed et al. (2014) synthesized oxothiazolidine benzoate and acetate derivatives, related to this compound, and evaluated them as inhibitors for aldehyde and aldose reductase. This research is crucial in developing treatments for diabetic complications (Saeed et al., 2014).

Synthesis of Anti-Juvenile Hormone Agents : Furuta et al. (2010) synthesized ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates, closely related to this compound, and evaluated their biological activities. This research is significant in entomology and pest management (Furuta et al., 2010).

Natural Product Chemistry and Phytochemistry

- Identification in Natural Sources : Orjala et al. (1993) isolated prenylated benzoic acid derivatives, including compounds structurally similar to this compound, from Piper aduncum leaves. These compounds were found to have antimicrobial and molluscicidal activity, highlighting their potential in natural product chemistry (Orjala et al., 1993).

Propiedades

IUPAC Name |

methyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-9-13(10(2)19-15-9)8-18-12-6-4-11(5-7-12)14(16)17-3/h4-7H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJRNXGJFJJDFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2370234.png)

![[(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-Triacetyloxy-2-(2-acetyloxyacetyl)oxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate](/img/structure/B2370237.png)

![2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370240.png)

![2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2370241.png)

![N-(4-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370249.png)

![4-[(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)